molecular formula C19H19Cl2NO B4732471 N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

Cat. No.: B4732471
M. Wt: 348.3 g/mol
InChI Key: MUJHDIWQYIHJPL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is a synthetic organic compound characterized by the presence of two chlorinated phenyl groups attached to a cyclopentanecarboxamide structure

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c1-13-12-16(21)8-9-17(13)22-18(23)19(10-2-3-11-19)14-4-6-15(20)7-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJHDIWQYIHJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Cyclopentanecarboxamide Core: The cyclopentanecarboxamide core can be synthesized through the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions to form the corresponding amide.

    Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced via a Friedel-Crafts acylation reaction. This involves the reaction of 4-chloro-2-methylbenzoyl chloride and 4-chlorobenzoyl chloride with the cyclopentanecarboxamide core in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the 4-chloro-2-methylphenyl moiety, forming corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group of the cyclopentanecarboxamide, potentially converting it to an alcohol.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) can be employed under basic conditions.

Major Products

    Oxidation: Formation of 4-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzophenone.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies exploring its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism by which N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and thereby reducing inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide: Lacks the methyl group on the phenyl ring, which may affect its pharmacological properties.

    N-(4-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide: Lacks the chlorine atom on one of the phenyl rings, potentially altering its reactivity and biological activity.

Uniqueness

N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is unique due to the presence of both chlorine and methyl substituents on the phenyl rings. This combination of substituents can influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
Reactant of Route 2
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N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

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